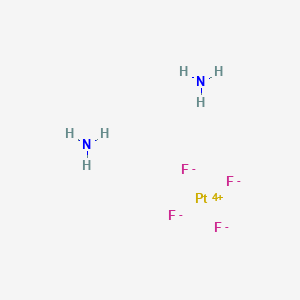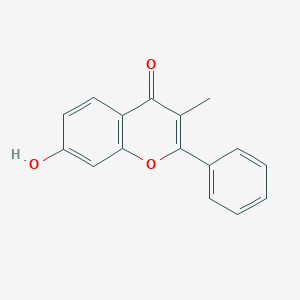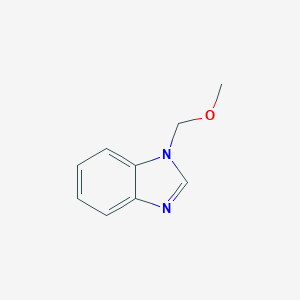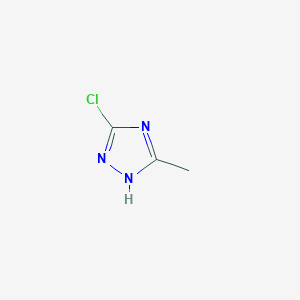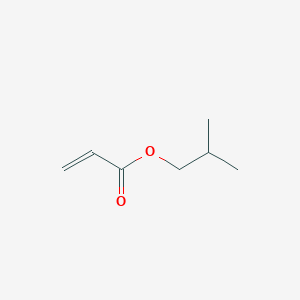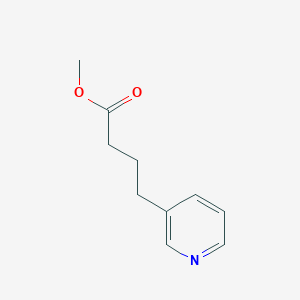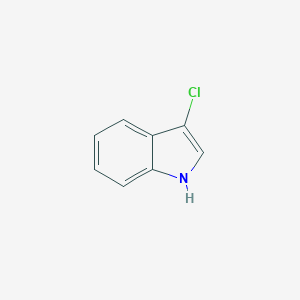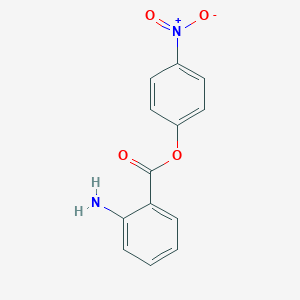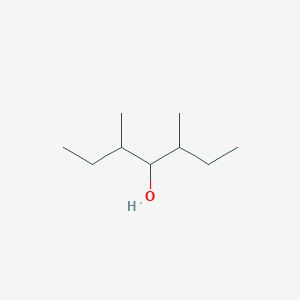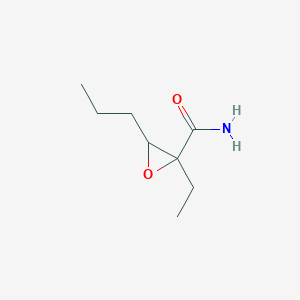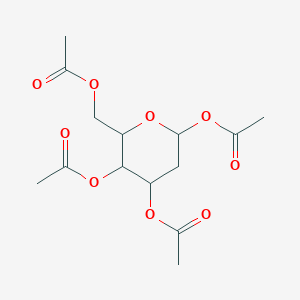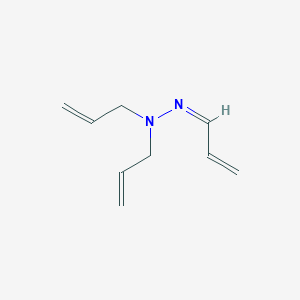
Acrylaldehyde diallylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrylaldehyde diallylhydrazone (ADA) is a chemical compound that has been widely studied for its potential therapeutic applications. It is a hydrazone derivative of acetaldehyde and diallylamine, which has been shown to possess significant anti-inflammatory and anti-cancer properties. In
Wissenschaftliche Forschungsanwendungen
Acrylaldehyde diallylhydrazone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and asthma. Acrylaldehyde diallylhydrazone has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of Acrylaldehyde diallylhydrazone is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and chemokines, which are responsible for the inflammatory response. It also appears to induce apoptosis in cancer cells, which leads to their death.
Biochemische Und Physiologische Effekte
Acrylaldehyde diallylhydrazone has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which leads to a decrease in inflammation. It also appears to induce apoptosis in cancer cells, which leads to their death. Additionally, Acrylaldehyde diallylhydrazone has been shown to possess antioxidant properties, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acrylaldehyde diallylhydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, which means that there is a large body of literature available on its properties and potential applications. However, one limitation of using Acrylaldehyde diallylhydrazone in lab experiments is that it can be toxic at high concentrations, which means that care must be taken when handling it.
Zukünftige Richtungen
There are several potential future directions for research on Acrylaldehyde diallylhydrazone. One area of interest is the development of Acrylaldehyde diallylhydrazone-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the mechanism of action of Acrylaldehyde diallylhydrazone, which could lead to a better understanding of its properties and potential applications. Additionally, there is potential for the development of new synthesis methods for Acrylaldehyde diallylhydrazone, which could make it more accessible for research and development purposes.
Conclusion:
In conclusion, Acrylaldehyde diallylhydrazone is a promising compound with significant potential for therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a potential candidate for the treatment of various diseases. While there is still much to learn about the mechanism of action of Acrylaldehyde diallylhydrazone, its biochemical and physiological effects make it an interesting compound for further research.
Synthesemethoden
Acrylaldehyde diallylhydrazone can be synthesized by reacting acetaldehyde with diallylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields Acrylaldehyde diallylhydrazone as a yellow oily liquid, which can be purified by distillation.
Eigenschaften
CAS-Nummer |
18491-20-8 |
|---|---|
Produktname |
Acrylaldehyde diallylhydrazone |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N-prop-2-enyl-N-[(Z)-prop-2-enylideneamino]prop-2-en-1-amine |
InChI |
InChI=1S/C9H14N2/c1-4-7-10-11(8-5-2)9-6-3/h4-7H,1-3,8-9H2/b10-7- |
InChI-Schlüssel |
UBWAKKDBDWRUAI-YFHOEESVSA-N |
Isomerische SMILES |
C=CCN(CC=C)/N=C\C=C |
SMILES |
C=CCN(CC=C)N=CC=C |
Kanonische SMILES |
C=CCN(CC=C)N=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
